Hexaflumuron

Vue d'ensemble

Description

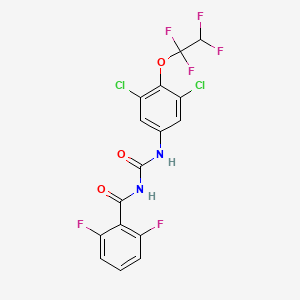

Hexaflumuron is a termiticide, an insecticide specifically used on termites, first registered in the United States in 1994 . It is a benzoyl urea insecticide and an insect growth regulator (IGR) that inhibits an insect’s growth through chitin synthesis, which termites need to form an exoskeleton .

Molecular Structure Analysis

Hexaflumuron has the molecular formula C16H8Cl2F6N2O3 and a molecular weight of 461.14 . It is composed of Carbon (41.67%), Hydrogen (1.75%), Chlorine (15.37%), Fluorine (24.72%), Nitrogen (6.07%), and Oxygen (10.41%) .Chemical Reactions Analysis

Hexaflumuron undergoes alkaline hydrolysis, forming 2,6-difluorobenzoic acid and 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea .Physical And Chemical Properties Analysis

Hexaflumuron appears as pure white crystals . It has a melting point of 191-199°C, a relative density of 1.68, and a vapor pressure (25°C) of 0.059 × 10-3 Pa . It is soluble in methanol (11.3g/L), xylene (5.2g/L), acetone, dichloromethane, and slightly soluble in water (0.1 mg/L at 23°C) .Applications De Recherche Scientifique

Pest Control in Brassicaceous Vegetables

Hexaflumuron has been globally registered for over two decades to control pests in brassicaceous vegetables . It’s particularly effective in controlling pests in turnip and cauliflower . Field trials have been carried out at six representative experimental sites to study the dissipation behaviors and terminal residues of hexaflumuron in these vegetables .

Residue Analysis

The residual amounts of hexaflumuron were extracted using a modified QuEChERS and analyzed with liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) . The half-lives of hexaflumuron ranged from 0.686 to 1.35 and 2.41 to 6.71 days in cauliflower and turnip leaves, respectively .

Risk Evaluation

The chronic dietary risk of hexaflumuron in the preharvest interval of 7 days was lower than 100% and much higher than 0.01%, indicating acceptable but nonnegligible health hazards for Chinese consumers . Therefore, MRL values of hexaflumuron were proposed as 2, 0.8, and 10 mg/kg in cauliflower, turnip tubers, and turnip leaves, respectively .

Hepatorenal Toxicity

Hexaflumuron has been found to cause hepatorenal toxicity in rats . Both insecticides were orally administered every day for 28 days at a dose equal to 1/10 LD50 from the active ingredient . The results showed marked changes in walking, body tension, alertness, and head movement with a significant reduction in rats’ body weight in both IM and HFM receiving groups .

Oxidative Stress

Significant increases in MDA levels and decrease of GHS levels were recorded in liver and kidney homogenates of either IM or HFM groups . This indicates that hexaflumuron can cause oxidative stress .

Apoptosis Pathway

Hexaflumuron provoked liver and kidneys damage through overproduction of ROS, activation of NF- K B signaling pathways and mitochondrial/JNK-dependent apoptosis pathway . There was upregulation of the transcript levels of casp-3, JNK, and HO-1 genes with strong immunopositivity of casp-3, TNF-ὰ, and NF- K B protein expressions in the liver and kidneys of rats receiving either IM or HFM compared with the control group .

Mécanisme D'action

Target of Action

Hexaflumuron is an insect growth regulator (IGR) that primarily targets insects, specifically termites . It interferes with the synthesis of chitin, a crucial component of the insect’s exoskeleton . In the context of neurotoxicity, Hexaflumuron targets the cerebral cortex and striatum .

Mode of Action

Hexaflumuron works by inhibiting the insect’s growth . It disrupts the synthesis of chitin, which termites need to form a new exoskeleton . This disruption prevents the normal molting and metamorphosis of pests, thereby inhibiting their growth and development .

Biochemical Pathways

Hexaflumuron provokes neurobehavioral toxicity through oxidative stress that impairs the mitochondrial function and activates the JNK-dependent apoptosis pathway . It causes a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . Upregulation of mRNA levels of JNK and Bax with downregulation of Bcl-2 is also observed .

Pharmacokinetics

It is known that hexaflumuron can be absorbed through the skin, respiratory, and digestive systems of humans . More research is needed to fully understand the ADME properties of Hexaflumuron and their impact on its bioavailability.

Result of Action

The action of Hexaflumuron results in several hazardous effects on humans and animals . It has been demonstrated to alter a variety of neurological functions and predisposes to various neurodegenerative diseases . Severe histopathological alterations, mainly neuronal necrosis and gliosis, are observed in different examined areas .

Action Environment

The action of Hexaflumuron can be influenced by environmental factors. For instance, the overuse of pesticides in agriculture leads to the deposition of such harmful chemicals in soil, water basins, and agricultural runoff . These environmental factors can affect the action, efficacy, and stability of Hexaflumuron .

Safety and Hazards

Orientations Futures

While Hexaflumuron is a useful pesticide, its hazardous effects on humans and the environment raise concerns. Future research could focus on finding safer alternatives or improving the safety profile of Hexaflumuron. Additionally, more studies are needed to understand the neurotoxicity of Hexaflumuron .

Propriétés

IUPAC Name |

N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPBRKPHBKNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F6N2O3 | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032620 | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER. | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble) | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³ | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid | |

CAS RN |

86479-06-3 | |

| Record name | Hexaflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86479-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086479063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW50R449T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

202-205 °C | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

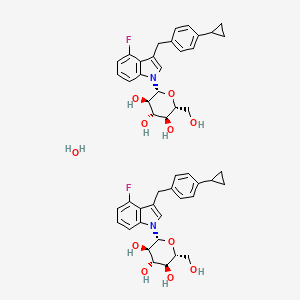

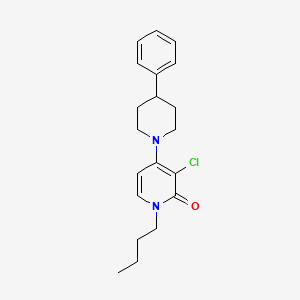

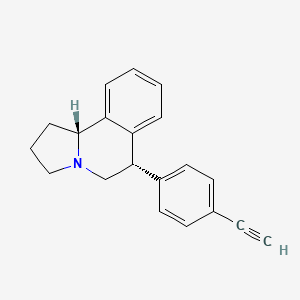

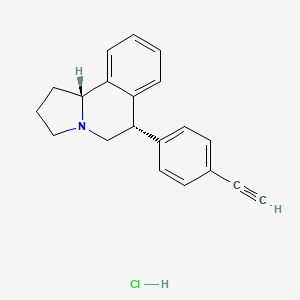

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of hexaflumuron in insects?

A1: Hexaflumuron primarily targets chitin synthesis in insects, disrupting the formation of the insect cuticle during molting. [, , , , , , , , ]

Q2: What are the downstream effects of hexaflumuron on insect development?

A2: By inhibiting chitin synthesis, hexaflumuron causes various developmental abnormalities in insects, including:

- Abnormal Molting: Insects may experience difficulty shedding their old cuticle, leading to death or deformities. [, , ]

- Cuticle Malformation: The newly formed cuticle may be thin, weak, or structurally compromised, making insects vulnerable to dehydration and infection. [, , ]

- Reduced Feeding and Movement: Affected insects may exhibit decreased mobility and feeding, ultimately leading to death. [, ]

- Reproductive Disruption: Hexaflumuron can impair egg development, reduce egg hatch, and affect the reproductive system of adult insects. [, , , , , , ]

Q3: How does hexaflumuron affect the ultrastructure of insect embryos?

A3: Research on the sugar beet weevil, Aubeonymus mariaefranciscae, demonstrates that hexaflumuron disrupts the integument ultrastructure of embryos. The procuticle is particularly affected, appearing amorphous and lacking the typical lamellated organization due to irregular chitin-protein deposition. This ultimately leads to mechanical weakness and embryonic death. []

Q4: Does hexaflumuron directly affect enzyme activity in insects?

A4: Research suggests that hexaflumuron can influence enzyme activity in insects. Studies on the common cutworm, Spodoptera litura, indicate that hexaflumuron can activate phenoloxidase activity in a dose-dependent manner. [] Additionally, studies on the elm leaf beetle, Xanthogaleruca luteola, found that hexaflumuron affects the activities of detoxification enzymes (glutathione S-transferase, general esterases) and the immunological enzyme phenoloxidase. []

Q5: How does the presence of competing food sources affect hexaflumuron consumption by termites?

A5: Studies show that competing food sources can significantly reduce termite consumption of hexaflumuron-treated baits. For instance, termites presented with both hexaflumuron-treated and untreated diets showed a clear preference for the untreated option, leading to a substantial decrease in hexaflumuron intake. [, ]

Q6: Does the addition of phagostimulatory sugars to baits influence the effectiveness of hexaflumuron against termites?

A6: Yes, research suggests that incorporating phagostimulatory sugars like xylose into hexaflumuron baits can enhance their effectiveness. These sugars stimulate termite feeding, leading to increased hexaflumuron uptake and transfer within the colony, ultimately resulting in higher mortality rates. []

Q7: How does temperature affect the efficacy of hexaflumuron against termites?

A7: Temperature significantly influences hexaflumuron's efficacy against termites. Studies using Reticulitermes flavipes and Coptotermes formosanus revealed that hexaflumuron's toxicity is limited at lower temperatures (10-20°C) but increases significantly at 25-30°C. This difference is likely linked to temperature-dependent molting rates in termites. []

Q8: How is hexaflumuron absorbed and distributed in insects?

A8: Hexaflumuron is primarily absorbed through ingestion and contact. Following uptake, it is distributed throughout the insect's body, with varying accumulation levels observed in different tissues. [, , , ]

Q9: How is hexaflumuron metabolized and excreted by insects?

A9: Studies indicate that insects have a limited ability to metabolize hexaflumuron. It is primarily excreted unchanged in feces and regurgitated material. [, ]

Q10: What is the rate of hexaflumuron clearance in termites?

A10: Research shows that hexaflumuron clearance in termites is relatively slow. Studies on Reticulitermes flavipes reported a mean clearance half-life of approximately 9 days, indicating a prolonged presence of the insecticide within the insect's body. []

Q11: How efficiently is hexaflumuron transferred between termites?

A11: Hexaflumuron exhibits efficient transfer between termites through trophallaxis (food sharing), enabling its spread throughout the colony, even among individuals not directly exposed to the insecticide. This transfer mechanism contributes to the effectiveness of hexaflumuron in controlling termite populations. [, , ]

Q12: What is the environmental fate of hexaflumuron?

A13: Hexaflumuron is relatively persistent in the environment, with half-lives in soil ranging from 3 to 8 days depending on environmental conditions. [, , , , , ]

Q13: How does hexaflumuron degrade in the environment?

A14: Hexaflumuron degradation is primarily driven by biodegradation, with anaerobic processes playing a significant role. Soil conditions, such as pH and organic matter content, influence its degradation rate. []

Q14: Does hexaflumuron pose any risks to non-target organisms?

A15: While hexaflumuron is considered relatively safe for mammals and birds, it can negatively impact non-target invertebrates, particularly those inhabiting aquatic environments. [, ]

Q15: What analytical methods are commonly used to quantify hexaflumuron in various matrices?

A16: High-performance liquid chromatography (HPLC) is the most frequently employed technique for quantifying hexaflumuron residues in environmental and biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)

![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)